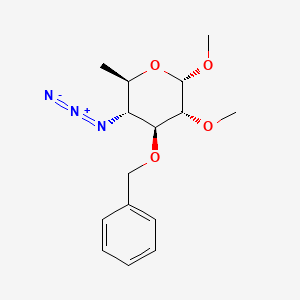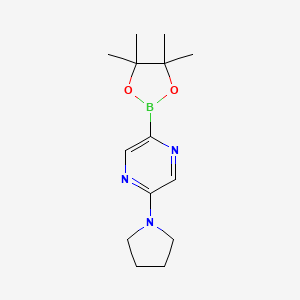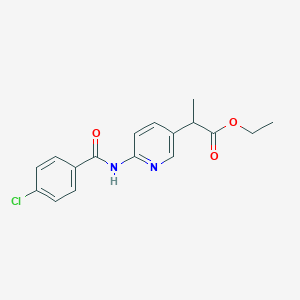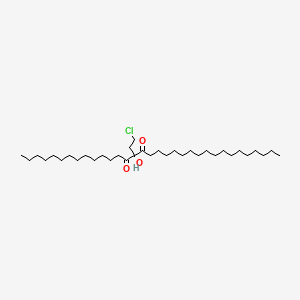
Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-a-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside is a synthetic compound used in various fields of scientific research It is a derivative of glucopyranoside, characterized by the presence of an azido group at the 4th position, a methyl group at the 2nd position, and a benzyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of hydroxyl groups on a glucopyranoside derivative, followed by the introduction of the azido group through nucleophilic substitution. The reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium azide. The benzyl group is introduced through benzylation reactions, and the methyl group is added via methylation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors for the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: The azido group can be reduced to an amino group using hydrogenation or other reducing agents.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dichloromethane, and other nucleophiles.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), or other reducing agents.
Oxidation: Various oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: Formed through the reduction of the azido group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of carbohydrate-protein interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside involves its reactivity due to the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various biochemical and medicinal applications. The compound can also interact with biological molecules through its glucopyranoside moiety, potentially affecting carbohydrate-binding proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside: Similar structure but with an additional benzyl group.
Methyl 4-Azido-4,6-dideoxy-α-L-mannopyranoside: Similar azido group but different stereochemistry.
Methyl 2,3-diazido-4,6-O-benzylidene-2,3-dideoxy-α-D-mannopyranoside: Contains two azido groups and a benzylidene protecting group.
Uniqueness
Its combination of azido, methyl, and benzyl groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Propiedades
Fórmula molecular |
C15H21N3O4 |
|---|---|
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-5-azido-2,3-dimethoxy-6-methyl-4-phenylmethoxyoxane |
InChI |
InChI=1S/C15H21N3O4/c1-10-12(17-18-16)13(14(19-2)15(20-3)22-10)21-9-11-7-5-4-6-8-11/h4-8,10,12-15H,9H2,1-3H3/t10-,12-,13+,14-,15+/m1/s1 |
Clave InChI |
NYGOWLVAGJFTAB-LFHLZQBKSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC)OCC2=CC=CC=C2)N=[N+]=[N-] |
SMILES canónico |
CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)

![3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)

![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)


![1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one](/img/structure/B13850749.png)


![(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol;dihydrochloride](/img/structure/B13850796.png)

